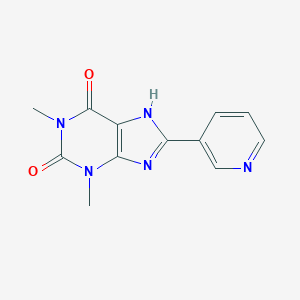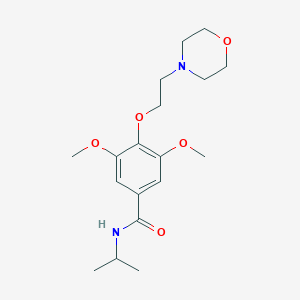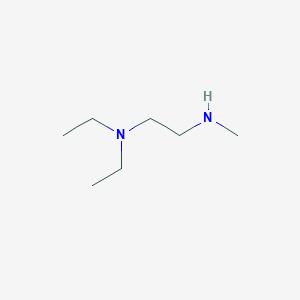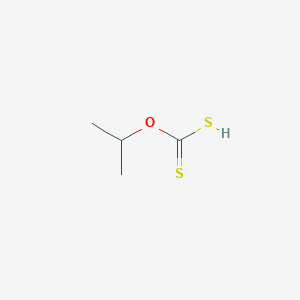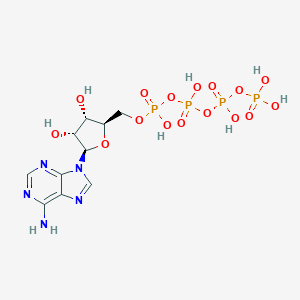
Adenosine tetraphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine tetraphosphate, also known as Ap4A, is a naturally occurring molecule that plays a crucial role in various biological processes. It is a nucleotide composed of four adenosine monophosphate (AMP) molecules linked together by phosphodiester bonds. Ap4A has been found in various organisms, including bacteria, fungi, plants, and animals.
Aplicaciones Científicas De Investigación
Regulation of Intraocular Pressure
Adenosine tetraphosphate (Ap4) plays a significant role in regulating intraocular pressure, as evidenced by studies on normotensive rabbit eyes. When applied topically, Ap4 demonstrated a dose-dependent reduction in intraocular pressure, mediated via a P2X receptor. The potential therapeutic application for managing glaucoma is notable, considering the prolonged effect of Ap4 in reducing intraocular pressure Pintor, Peláez, & Peral, 2004.
Effects on Coronary Circulation
In the field of cardiovascular research, diadenosine tetraphosphate (Ap4A) has demonstrated vasodilatory properties, especially in small coronary resistance vessels. The role of ATP-sensitive potassium channels in mediating the coronary effects of Ap4A and adenosine is significant. The study suggests potential applications in managing coronary circulation, highlighting the involvement of specific biochemical pathways Nakae et al., 1996.
Metabolic Pathways in Plants
The metabolism of minor mononucleotides like adenosine-5'-tetraphosphate (p4A) in plants has been a subject of research, indicating the presence and biological roles of these compounds in various organisms, including plants. The existence of specific and nonspecific degradative enzymes for these minor mono- and dinucleotides suggests their involvement in crucial biological functions Guranowski, 2004.
Vascular Reactivity and Hypertension
Research into the role of uridine adenosine tetraphosphate (Up(4)A) as an endothelium-derived contracting factor has shown region-specific alterations in vasoconstrictor responses in hypertensive rats. The study highlights the heterogeneous effects of Up(4)A-induced contraction in various vascular beds, contributing to the understanding of vascular reactivity in arterial hypertension Matsumoto, Tostes, & Webb, 2012.
Propiedades
Número CAS |
1062-98-2 |
|---|---|
Nombre del producto |
Adenosine tetraphosphate |
Fórmula molecular |
C10H17N5O16P4 |
Peso molecular |
587.16 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O16P4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(28-10)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
WWMWAMFHUSTZTA-KQYNXXCUSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Otros números CAS |
58337-43-2 |
Descripción física |
Solid |
Sinónimos |
adenosine 5'-tetraphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



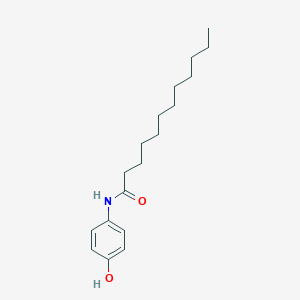
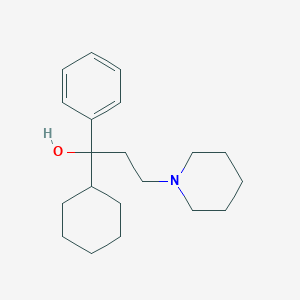
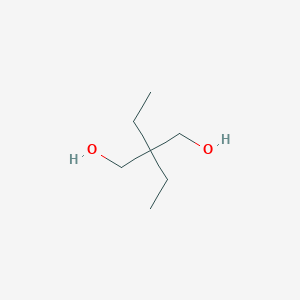

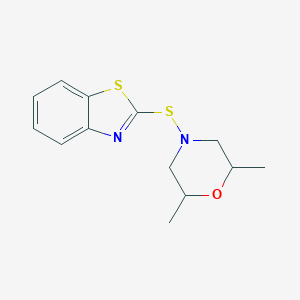
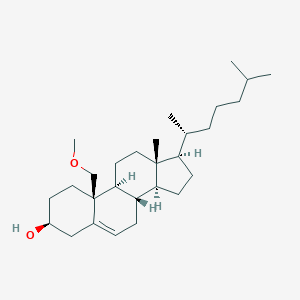
![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)
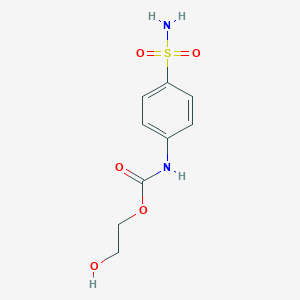
![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)
